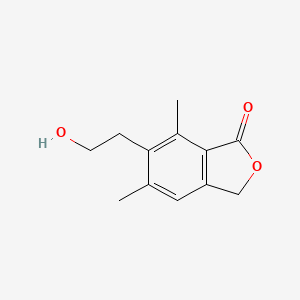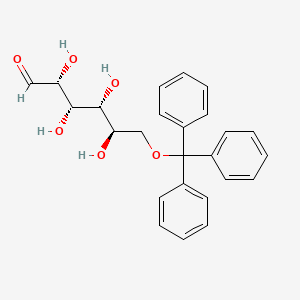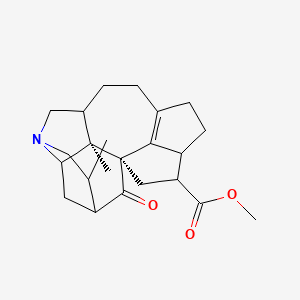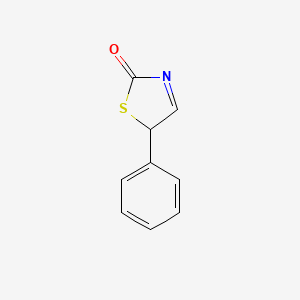
A'-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A'-Neogammacer-17(21)-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A’-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A’-Neogammacer-17(21)-en-3-ol is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A’-Neogammacer-17(21)-en-3beta-ol typically involves the cyclization of squalene or its derivatives. The process often requires specific catalysts and reaction conditions to ensure the correct formation of the triterpenoid structure. For example, the synthesis of related compounds like A’-Neogammacer-17(21)-en-3-one involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods
Industrial production of A’-Neogammacer-17(21)-en-3beta-ol may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process must be carefully controlled to ensure high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
A’-Neogammacer-17(21)-en-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of A’-Neogammacer-17(21)-en-3beta-ol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of A’-Neogammacer-17(21)-en-3beta-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
A’-Neogammacer-17(21)-en-3beta-ol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids and related compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of natural products and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of A’-Neogammacer-17(21)-en-3beta-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to A’-Neogammacer-17(21)-en-3beta-ol include other triterpenoids such as:
Hop-17(21)-ene: A triterpene with a similar structure but different functional groups.
Moretenone: Another triterpenoid with distinct biological activities.
Uniqueness
A’-Neogammacer-17(21)-en-3beta-ol is unique due to its specific structure and the presence of the 3beta-hydroxy group.
Propriétés
Formule moléculaire |
C30H50O |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(5aR,5bR,11aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22?,23?,24?,25?,27-,28-,29+,30+/m0/s1 |
Clé InChI |
DHBQQMHTQXHLJU-FGHSSUAOSA-N |
SMILES isomérique |
CC(C)C1=C2CC[C@@]3(C([C@]2(CC1)C)CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
SMILES canonique |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
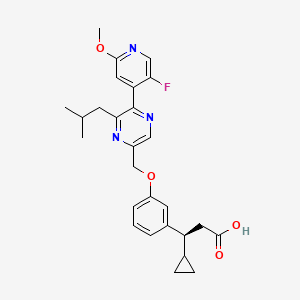


![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
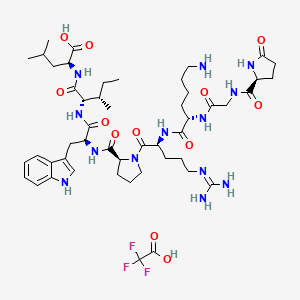
![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

